

What is the CAS number for Piperidine-4-sulfonic acid?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Piperidine-4-sulfonic acid

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Technical Guide: Piperidine-4-sulfonic Acid (P4S)

CAS Number: 72450-62-5[1][2][3][4]

Introduction

Piperidine-4-sulfonic acid (P4S) is a synthetic, cyclic analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][5] Structurally, it is a conformationally restricted molecule that has been instrumental in the characterization of GABA receptor subtypes.[6] As a highly polar zwitterion, P4S does not penetrate the blood-brain barrier, limiting its systemic effects to the periphery.[1] This property, however, makes it a valuable tool for isolating and studying peripheral GABA receptor function.

This document provides a comprehensive overview of **Piperidine-4-sulfonic acid**, including its physicochemical properties, pharmacological profile, representative synthesis, and key experimental protocols for its use in research.

Physicochemical Properties

P4S is typically a powder at room temperature. Its key identifiers and computed properties are summarized in the tables below.



Identifier	Value	Reference	
CAS Number	72450-62-5	[1][2][3][4]	
Molecular Formula	C ₅ H ₁₁ NO ₃ S [1][2][3][4]		
Molecular Weight	165.21 g/mol	[1][2][3][4]	
IUPAC Name	piperidine-4-sulfonic acid	[1]	
Synonyms	P4S, Piperidine-4-sulphonic acid	[1][4]	
SMILES	C1CNCCC1S(=0)(=0)O	[1]	
InChI	InChI=1S/C5H11NO3S/c7- 10(8,9)5-1-3-6-4-2-5/h5-6H,1- [1] 4H2,(H,7,8,9)		
InChlKey	UGBJGGRINDTHIH- UHFFFAOYSA-N	[1]	

Computed Property	Value	Reference	
pKa (Predicted)	1.20 ± 0.20	[3][7]	
XLogP	-0.91	[8]	
Topological Polar Surface Area	74.8 Ų	[3]	
Hydrogen Bond Donors	2	[3][8]	
Hydrogen Bond Acceptors	4	[3][8]	
Rotatable Bond Count	1	[3][8]	

Pharmacology

P4S is a potent and selective ligand for GABA receptors, exhibiting a complex pharmacological profile characterized by subtype-selective partial agonism at GABA-A receptors and antagonism at GABA-p receptors.



GABA-A Receptor Activity

P4S acts as a partial agonist at GABA-A receptors. Its functional efficacy is highly dependent on the α -subunit composition of the receptor complex.[1][5]

- High Efficacy (Agonist Activity): At GABA-A receptors containing α2, α3, and α5 subunits,
 P4S demonstrates high activational efficacy (Emax = 75–96%).[1][5]
- Low Efficacy (Functional Antagonist): In contrast, at receptors containing α1, α4, and α6 subunits, it shows very low efficacy (Emax = 7.2–21%), effectively acting as an antagonist at these sites.[1][5]

This profile distinguishes P4S from other GABA agonists like isoguvacine and gaboxadol, which exhibit more uniform high efficacy across different GABA-A receptor subtypes.[1]

GABA-p Receptor Activity

In addition to its effects on GABA-A receptors, P4S is a moderately potent antagonist at GABA- ρ receptors (formerly known as GABA-C receptors).[1]

GABA Reuptake

Unlike some related compounds, P4S does not inhibit GABA reuptake.[1]

Binding Affinity

Radioligand binding studies have characterized the affinity of P4S for GABA receptors. In bovine brain membranes, [3H]P4S binding identified two distinct sites.[9][10]

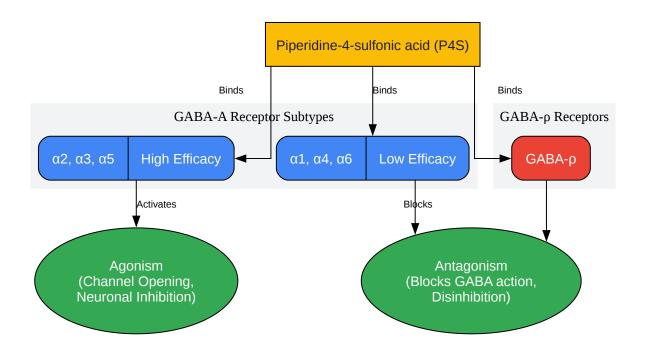
Parameter	High-Affinity Site	Low-Affinity Site	Reference
K_D	17 ± 7 nM	237 ± 100 nM	[9][10]
B_max	0.15 ± 0.07 pmol/mg protein	0.80 ± 0.20 pmol/mg protein	[9][10]

The IC₅₀ for P4S in inhibiting the binding of [3H]-GABA is approximately 0.034 µM.[10]



Signaling Pathway and Mechanism of Action

The diagram below illustrates the selective action of **Piperidine-4-sulfonic acid** on different GABA-A receptor subtypes, leading to varied downstream neuronal responses.



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Caption: Mechanism of P4S action on GABA receptor subtypes.

Experimental Protocols Representative Synthesis of Piperidine-4-sulfonic Acid

While a definitive, single published protocol is not readily available, a plausible synthesis can be adapted from general methods for creating piperidine sulfonic acids.[1] One conceptual pathway involves the sulfonation of a piperidine precursor. A common route to substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative.[11]

Reaction Scheme: Pyridine-4-sulfonic acid → Piperidine-4-sulfonic acid



Materials:

- Pyridine-4-sulfonic acid
- Rhodium on carbon (Rh/C) catalyst (e.g., 5%)
- Deionized water
- Ethanol
- Hydrogen gas (H₂)
- High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

- Preparation: In a high-pressure reactor vessel, dissolve pyridine-4-sulfonic acid in a mixture of deionized water and ethanol.
- Catalyst Addition: Carefully add the Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% relative to the substrate.
- Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air.
- Reaction: Pressurize the reactor with hydrogen gas (e.g., 5 atm) and heat to approximately 80°C. Maintain vigorous stirring.
- Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
 The reaction time can vary from several hours to overnight.
- Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with deionized water.

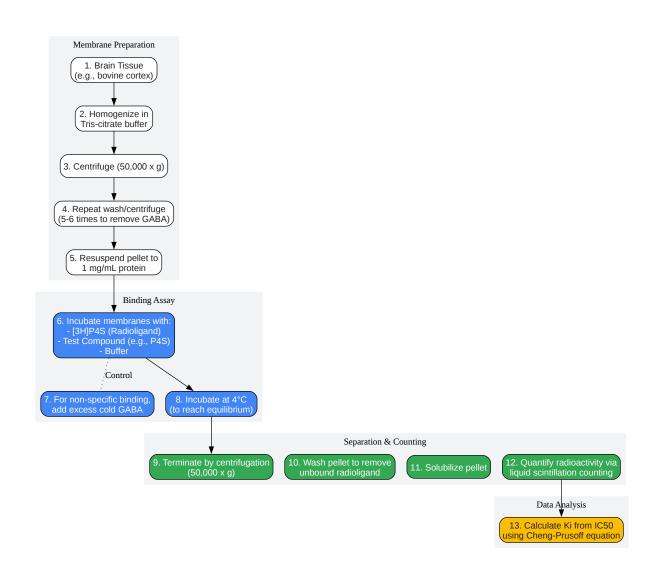


- Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
- Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to afford pure **Piperidine-4-sulfonic acid**.

GABA-A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor using [3H]P4S or [3H]GABA as the radioligand.[2][9]





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Caption: Workflow for a GABA-A receptor radioligand binding assay.



Procedure:

- Membrane Preparation:
 - Homogenize frozen bovine cerebral cortex in 50 volumes of ice-cold Tris-citrate buffer (50 mM, pH 7.1).[2]
 - Centrifuge the homogenate at 50,000 x g for 10 minutes at 4°C.[2]
 - Discard the supernatant and repeat the resuspension and centrifugation steps at least five more times to thoroughly wash the membranes and remove endogenous GABA.[2]
 - Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.
- Binding Reaction:
 - Set up assay tubes containing:
 - A fixed concentration of radioligand (e.g., 10-20 nM [³H]P4S).
 - Varying concentrations of the unlabeled test compound (e.g., P4S for self-competition).
 - The prepared membrane suspension (~0.25 mg protein/mL final concentration).
 - Buffer to the final volume (e.g., 1-2 mL).
 - For determining non-specific binding, prepare a set of tubes containing a high concentration of unlabeled GABA (e.g., 1 mM).
- Incubation:
 - Incubate the tubes on ice (4°C) for a sufficient time to reach binding equilibrium (e.g., 5-10 minutes).[2]
- Separation and Quantification:



- Terminate the binding reaction by centrifugation at 50,000 x g for 10 minutes at 4°C.[2]
 Centrifugation is preferred over filtration to minimize the dissociation of low-affinity binding.
 [2]
- Rapidly aspirate the supernatant and wash the pellet with ice-cold buffer to remove unbound radioligand.
- Solubilize the pellet and measure the amount of bound radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
 - Calculate the equilibrium dissociation constant (K_i) for the test compound using the Cheng-Prusoff equation.

Conclusion

Piperidine-4-sulfonic acid is a specialized pharmacological tool for the study of GABA receptors. Its distinct profile as a subtype-selective GABA-A partial agonist and GABA-p antagonist, combined with its inability to cross the blood-brain barrier, makes it uniquely suited for probing the structure-function relationships of these critical inhibitory receptors, particularly in the peripheral nervous system. The methodologies presented here provide a foundation for researchers and drug development professionals to utilize P4S effectively in their investigations.

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- To cite this document: BenchChem. [What is the CAS number for Piperidine-4-sulfonic acid?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220723#what-is-the-cas-number-for-piperidine-4-sulfonic-acid]

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